molecular formula C3H4F4 B1351056 1,1,1,3-Tetrafluoropropane CAS No. 460-36-6

1,1,1,3-Tetrafluoropropane

Cat. No.: B1351056
CAS No.: 460-36-6
M. Wt: 116.06 g/mol
InChI Key: PFFGXVGPSGJOBV-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoropropane is a fluorinated hydrocarbon with the molecular formula C3H4F4. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. This compound is part of the family of hydrofluorocarbons, which are known for their stability and low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride in the presence of a vapor phase catalyst . Another method includes the gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • 1,1,1,3-Tetrafluoropropane is utilized as a reagent in organic synthesis. Its unique fluorination pattern allows it to participate in substitution and addition reactions, making it valuable in the production of various fluorinated compounds.
  • Biological Studies :
    • The compound is employed in biological research to study the interactions of fluorinated compounds with biological systems. Its low global warming potential and non-ozone-depleting characteristics make it suitable for environmental studies .
  • Medical Applications :
    • There is ongoing research into the use of this compound in medical imaging techniques and as a propellant in inhalers. Its properties may enhance the delivery and efficacy of certain medications.
  • Industrial Uses :
    • In the industrial sector, this compound serves multiple roles:
      • Refrigerants : It is used as a refrigerant due to its low global warming potential compared to traditional refrigerants like R-134a.
      • Blowing Agents : It acts as a blowing agent for producing foams in various applications.
      • Cleaning Agents : The compound is also used for cleaning electronic components due to its non-flammable nature .

Case Study 1: Biotransformation Research

A study investigated the biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) after inhalation exposure in rats. The research aimed to understand how this compound is metabolized in biological systems and its potential impacts on health .

Case Study 2: Medical Imaging

Research into the use of this compound as a propellant in inhalers has shown promising results. The compound's properties facilitate better aerosolization of medications, potentially improving delivery efficiency to patients with respiratory conditions.

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in substitution and addition reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,1,1,3-Tetrafluoropropane can be compared with other similar compounds such as:

    1,1,1,3,3-Pentafluoropropane: Another fluorinated hydrocarbon with similar properties but different reactivity.

    1,1,1,2-Tetrafluoroethane: Used as a refrigerant with different physical and chemical properties.

    1,1,1,2,3,3-Hexafluoropropane: A more heavily fluorinated compound with higher stability.

The uniqueness of this compound lies in its specific fluorination pattern, which gives it distinct reactivity and applications compared to other fluorinated hydrocarbons.

Biological Activity

1,1,1,3-Tetrafluoropropane (also known as FC-254fb) is a halogenated hydrocarbon with the chemical formula C3H4F4\text{C}_3\text{H}_4\text{F}_4. This compound is primarily utilized in applications such as refrigerants and aerosol propellants. Understanding its biological activity is crucial for assessing its safety and environmental impact.

Toxicity and Exposure Routes

The primary route of exposure to this compound is through inhalation. Studies indicate that while the compound is not classified as highly toxic, it can produce various central nervous system (CNS) effects such as headaches, dizziness, and in extreme cases, seizures or coma due to its potential to displace oxygen in confined spaces .

Key Toxicological Findings:

  • Acute Toxicity: The compound has been shown to have low acute toxicity. The LC50 values (lethal concentration for 50% of the test population) are indicative of its relative safety compared to other halogenated compounds.
  • Irritation Potential: Inhalation may lead to respiratory irritation; however, skin contact does not typically result in adverse effects .
  • Chronic Effects: Long-term exposure does not appear to produce chronic health effects based on current literature .

Structure-Activity Relationship (SAR)

The biological activity of halogenated hydrocarbons like this compound can be influenced by their molecular structure. Research indicates that the presence of acidic hydrogens adjacent to halogen groups tends to increase toxicity. For example, structural variations in related compounds have shown that modifications can either enhance or reduce toxicological outcomes .

Table 1: Structure-Activity Relationships of Halogenated Hydrocarbons

CompoundLC50 (ppm)Toxicity Level
1,1,1-Trichloroethane1000Moderate
1,1-Dichloro-2-fluoroethane500Low
This compound>2000Low

Case Study: Inhalation Toxicity Assessment

A study conducted on laboratory animals assessed the inhalation toxicity of this compound. The results indicated that at high concentrations (greater than those typically found in occupational settings), there were observable CNS effects but no significant lethality or long-term health impacts were noted. This aligns with findings from other halogenated compounds where high exposure levels are required to elicit severe toxic responses .

Environmental Impact Studies

In terms of environmental safety, this compound has been evaluated under various regulatory frameworks such as the EU REACH regulations. It has not been classified as a substance of very high concern (SVHC), indicating a lower risk profile compared to other halogenated compounds .

Table 2: Regulatory Classification of Halogenated Compounds

CompoundEU REACH StatusPBT Properties
1,1-Dichloro-2-fluoroethaneNot SVHCNo
2-Bromo-2-nitropropaneSVHCYes
This compoundNot SVHCNo

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 1,1,1,3-tetrafluoropropane in laboratory settings?

  • Methodological Answer : The compound is synthesized via catalytic dehydrohalogenation or fluorination of halogenated precursors. For example, 3-chloro-1,1,1,3-tetrafluoropropane can undergo vapor-phase dehydrochlorination using catalysts like halogenated trivalent metal oxides or graphite-based materials to yield this compound . Liquid-phase reactions with hydrogen fluoride (HF) and chlorinated propanes are also common, requiring precise control of temperature and catalyst activity to minimize side products .

Q. How can spectroscopic techniques differentiate this compound from structural isomers?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are critical. For instance, 19F^{19}\text{F} NMR can resolve fluorine environments: the asymmetric structure of this compound shows distinct chemical shifts for CF3_3 and CF groups, unlike symmetric isomers like 1,1,3,3-tetrafluoropropane. IR spectroscopy identifies unique C-F stretching vibrations at ~1100–1250 cm1^{-1} .

Q. What databases are most effective for retrieving peer-reviewed studies on fluorinated propanes?

  • Methodological Answer : EBSCOHost and ScienceDirect yield high relevance for fluoropropane research, with 176–195 hits for related compounds. Use advanced search filters with IUPAC names and CAS numbers (e.g., 4556-24-5 for 1,1,3,3-tetrafluoropropene) to avoid trivial name ambiguities. Cross-reference PubMed for toxicity data and ChemSpider for structural validation .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound synthesis from 3-chloro-1,1,1,3-tetrafluoropropane?

  • Methodological Answer : Selectivity depends on catalyst phase and temperature. Vapor-phase reactions using chromium-magnesium fluoride catalysts at 250–350°C favor dehydrochlorination to this compound, while liquid-phase caustic treatments risk forming olefinic byproducts like 1-chloro-3,3,3-trifluoropropene. Optimize residence time and HF stoichiometry to suppress consecutive hydrodefluorination steps .

Q. What analytical challenges arise in detecting this compound as a transient intermediate in hydrodefluorination reactions?

  • Methodological Answer : The compound’s instability under reaction conditions (e.g., in the presence of silanes or ACF catalysts) necessitates real-time monitoring via gas chromatography-mass spectrometry (GC-MS) or in-situ IR. For example, in hydrodefluorination of pentafluoropropanes, this compound may not accumulate detectably, requiring trapping techniques or isotopic labeling to confirm its role .

Q. How can computational modeling predict the environmental impact of this compound emissions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to estimate global warming potential (GWP) via radiative efficiency and atmospheric lifetime. Compare with experimental ozonolysis rates (e.g., OH radical reactivity) to validate degradation pathways. Cross-reference regulatory databases like the EC Inventory for hazard classifications .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist on the flammability of this compound compared to HFO-1234yf?

  • Methodological Answer : Discrepancies arise from testing protocols. While HFO-1234yf (2,3,3,3-tetrafluoropropene) is widely studied for its low flammability (ASTM E681), this compound’s flammability may vary with purity and experimental setups (e.g., ignition energy thresholds). Replicate studies using standardized bomb calorimetry and adiabatic flame temperature measurements .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in high-pressure fluorination reactions?

  • Methodological Answer : Use corrosion-resistant reactors (e.g., Hastelloy) due to HF byproducts. Implement leak detection systems for fluorine-containing gases and ensure scrubbing systems neutralize HF vapors. Refer to safety data sheets (SDS) for PPE requirements, including fluoropolymer gloves and face shields .

Properties

IUPAC Name

1,1,1,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFGXVGPSGJOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870541
Record name 1,1,1,3-Tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-36-6
Record name 1,1,1,3-Tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3-Tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3-Tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13548543
1,1,1,3-Tetrafluoropropane
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1,1,1,3-Tetrafluoropropane
CID 13548543
1,1,1,3-Tetrafluoropropane
CID 13548543
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CID 13548543
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